molecular formula C18H20N2O6 B14228884 4,4'-Dimethoxy-2,2',6,6'-tetramethyl-3,3'-dinitro-1,1'-biphenyl CAS No. 821799-18-2

4,4'-Dimethoxy-2,2',6,6'-tetramethyl-3,3'-dinitro-1,1'-biphenyl

Cat. No.: B14228884
CAS No.: 821799-18-2
M. Wt: 360.4 g/mol
InChI Key: WKUUITYTLWTGQF-UHFFFAOYSA-N
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Description

4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl structure with two methoxy groups, four methyl groups, and two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl typically involves a multi-step process. One common method includes the nitration of 4,4’-dimethoxy-2,2’,6,6’-tetramethylbiphenyl using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-diamino-1,1’-biphenyl.

    Oxidation: 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dicarboxy-1,1’-biphenyl.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl depends on its chemical structure and the specific context of its application. For instance, in biological systems, the nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-1,1’-biphenyl: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-diamino-1,1’-biphenyl: Contains amino groups instead of nitro groups, leading to different chemical and biological properties.

    4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dicarboxy-1,1’-biphenyl: Contains carboxylic acid groups, which can significantly alter its solubility and reactivity.

Uniqueness

4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl is unique due to the presence of both methoxy and nitro groups on the biphenyl structure

Properties

CAS No.

821799-18-2

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

1-methoxy-4-(4-methoxy-2,6-dimethyl-3-nitrophenyl)-3,5-dimethyl-2-nitrobenzene

InChI

InChI=1S/C18H20N2O6/c1-9-7-13(25-5)17(19(21)22)11(3)15(9)16-10(2)8-14(26-6)18(12(16)4)20(23)24/h7-8H,1-6H3

InChI Key

WKUUITYTLWTGQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)OC)[N+](=O)[O-])C)C)[N+](=O)[O-])OC

Origin of Product

United States

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